molecular formula C14H18N2O2 B2415289 Tert-butyl 2-amino-2-(1H-indol-3-yl)acetate CAS No. 2248257-72-7

Tert-butyl 2-amino-2-(1H-indol-3-yl)acetate

Cat. No.: B2415289
CAS No.: 2248257-72-7
M. Wt: 246.31
InChI Key: IOEIBEPZDVUFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-2-(1H-indol-3-yl)acetate is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are prevalent in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with tert-butyl esters. One common method includes the use of tert-butyl bromoacetate and 2-aminoindole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides can be used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Tert-butyl 2-amino-2-(1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole moiety.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

Tert-butyl 2-amino-2-(1H-indol-3-yl)acetate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-amino-2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)12(15)10-8-16-11-7-5-4-6-9(10)11/h4-8,12,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEIBEPZDVUFNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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